molecular formula C20H17N5OS B4662815 2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine

2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine

Cat. No.: B4662815
M. Wt: 375.4 g/mol
InChI Key: XTOQABGERXWUIT-VMPITWQZSA-N
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Description

The compound 2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine is a heterocyclic molecule featuring a pyrazine ring fused to a 1,2,4-triazole scaffold. The triazole ring is substituted at position 4 with a 2-furylmethyl group and at position 5 with a (3-phenyl-2-propen-1-yl)thio moiety. This structure combines aromatic and sulfur-containing substituents, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[4-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-2-6-16(7-3-1)8-5-13-27-20-24-23-19(18-14-21-10-11-22-18)25(20)15-17-9-4-12-26-17/h1-12,14H,13,15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQABGERXWUIT-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, comparisons are drawn with structurally related 1,2,4-triazole derivatives bearing pyrazine or pyridine rings and variable substituents. Key analogs include:

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Triazole Positions 4 and 5) Melting Point (°C) Key References
Target Compound C₂₀H₁₇N₅OS 383.45 4: 2-Furylmethyl; 5: (3-Phenylallyl)thio Not reported -
2-(4-Ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl)pyrazine () C₁₅H₁₄FN₅S 315.37 4: Ethyl; 5: 4-Fluorobenzylthio Not reported
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () C₂₀H₁₅FN₄S 378.42 4: Phenyl; 5: 3-Fluorobenzylthio 146–148
2-(5-((4-Iodobenzyl)thio)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine () C₁₉H₁₅IN₄OS 498.32 4: Furan-2-ylmethyl; 5: 4-Iodobenzylthio 123–126
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () C₁₇H₁₈N₄S 310.42 4: Phenyl; 5: Butylthio 147–149

Key Observations:

Substituent Effects on Bioactivity: The 2-furylmethyl group in the target compound (vs. phenyl or ethyl in analogs) may enhance π-π interactions with hydrophobic enzyme pockets, as seen in furan-containing derivatives with cytotoxic activity against melanoma cells (e.g., IC₅₀ values <10 µM in ) .

Heterocyclic Ring Influence :

  • Pyrazine rings (target compound) vs. pyridine () alter electronic properties. Pyrazine’s electron-deficient nature may enhance binding to targets like kinases, as observed in pyrazine-triazole hybrids inhibiting leukotriene biosynthesis () .

Synthetic Yields and Stability :

  • Compounds with bulky substituents (e.g., 4-iodobenzylthio in ) show lower yields (27%) due to steric hindrance during synthesis, whereas simpler groups (e.g., 4-fluorobenzylthio in ) achieve higher yields (64–86%) .

Thermal Stability :

  • Melting points correlate with crystallinity; the target compound’s allylthio group may reduce symmetry, leading to lower melting points compared to rigid analogs like 5q (146–148°C, ) .

Research Findings and Functional Insights

  • Cytotoxicity : Triazole-thioethers with aromatic substituents (e.g., 4-fluorobenzyl, ) exhibit selective cytotoxicity against cancer cells (e.g., MDA-MB-231 breast cancer, IC₅₀ = 8.2 µM) . The target compound’s allylthio group may further modulate selectivity by altering redox interactions.
  • Synthetic Challenges : The target compound’s allylthio group may require optimized reaction conditions (e.g., reflux in acetic acid, ) to prevent polymerization during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine
Reactant of Route 2
2-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyrazine

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